The compound is classified as a dichloroketone, specifically due to the presence of two chlorine atoms attached to the carbon adjacent to the carbonyl group (ketone). Its systematic name reflects its chemical structure, which includes a dimethyl-substituted phenyl group.
The synthesis of 2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one typically involves several steps that incorporate various reagents under controlled conditions.
One common method for synthesizing this compound involves the following steps:
The molecular structure of 2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one can be represented as follows:
Crystallographic studies reveal that the compound adopts a specific three-dimensional arrangement in solid-state, which can be analyzed using X-ray diffraction techniques. Such analyses provide detailed information about bond lengths, angles, and molecular packing .
2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one participates in various chemical reactions due to its functional groups:
The mechanism of action for 2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one primarily relates to its reactivity as a ketone and its ability to participate in electrophilic aromatic substitutions due to the electron-withdrawing effects of the chlorines.
The applications of 2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one span across various fields:
2,2-Dichloro-1-(3,4-dimethylphenyl)ethan-1-one is a halogenated aromatic ketone with the systematic IUPAC name reflecting its distinct molecular architecture. The compound features a benzene ring substituted with methyl groups at positions 3 and 4, acylated by a 2,2-dichloroacetyl moiety. Its molecular formula is C₁₀H₁₀Cl₂O, corresponding to a molecular weight of 217.09 g/mol [7] [8]. While various nomenclature systems exist, the compound may alternatively be designated as 3,4-dimethyl-2,2-dichloroacetophenone or α,α-dichloro-3,4-dimethylacetophenone. Key identifiers include:
Table 1: Molecular Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀Cl₂O |
| Molecular Weight | 217.09 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)C(Cl)Cl)C |
| InChIKey | MDHLPKNCNRRECR-UHFFFAOYSA-N |
The structural combination of an electron-donating dimethylphenyl group and an electron-withdrawing dichloroacetyl group creates significant electronic asymmetry, influencing both physicochemical behavior and synthetic applications [1].
This compound belongs to a class of halogenated ketones whose development parallels advancements in electrophilic aromatic substitution and Friedel-Crafts acylation chemistry. The strategic placement of chlorine atoms at the α-carbon adjacent to the carbonyl emerged from mid-20th-century research into reactive halogen intermediates. Chemists recognized early that α-halogenation markedly enhances the electrophilicity of carbonyl carbons while providing handles for nucleophilic displacement – properties exploited in pharmaceuticals, agrochemicals, and polymer precursors [4] [6].
The specific 3,4-dimethylphenyl variant represents a refinement where methyl substituents ortho and para to the acyl group modulate ring electronics to optimize reactivity. Historically, such targeted substitutions addressed limitations observed in simpler analogs like 2,2-dichloro-1-phenylethanone, where uncontrolled ring electrophilic substitution competed with desired reactions at the α-carbon. Patent literature from the 1980s-1990s reveals progressive optimization of ring substitution patterns to enhance regioselectivity in nucleophilic addition reactions, culminating in derivatives like 2,2-dichloro-1-(3,4-dimethylphenyl)ethan-1-one [5] [7].
As a bifunctional synthon, this compound exhibits three reactive centers: the carbonyl oxygen, the electron-deficient α-carbon bearing chlorines, and the aromatic ring. This trifurcated reactivity enables diverse transformations:
Comparative studies with positional isomers demonstrate its unique behavior. For example, 2,2-dichloro-1-(2,5-dimethylphenyl)ethan-1-ol (an alcohol derivative of a related isomer) exhibits reduced carbonyl electrophilicity [6], while 1-(2,5-dichloro-3,6-dimethylphenyl)ethanone illustrates how halogenation patterns alter ring electronics [7] [8]. This compound’s balanced reactivity profile makes it particularly valuable for constructing complex molecules requiring orthogonal functional group manipulation.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: